4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-methylphenol with 2-chloro-4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted phenol derivatives .
Scientific Research Applications
4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Studied for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol include:
- 4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol
- 4-Chloro-2-{[(2-chloro-4-methylbenzyl)amino]methyl}phenol
- 4-Chloro-2-{[(2-chloro-4-ethylbenzyl)amino]methyl}phenol
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Biological Activity
4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol is a synthetic compound that has garnered attention for its potential biological activities. Its structure suggests various interactions with biological systems, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H12Cl2FNO
- Molecular Weight : 295.16 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of certain enzymes or receptors, leading to various pharmacological effects.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors, influencing cellular signaling pathways and physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have demonstrated that related phenolic compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound A | 3.12 | Staphylococcus aureus |
Compound B | 10 | Escherichia coli |
4-Chloro-2-{...} | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. The results suggest that while it exhibits biological activity, further studies are necessary to determine its therapeutic index and potential side effects.
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of a structurally similar compound on cancer cell lines, revealing that it induced apoptosis in human pancreatic carcinoma cells through the activation of specific apoptotic pathways . This suggests a potential application for this compound in cancer therapy.
- Neuroprotective Effects : Another study explored the neuroprotective properties of related compounds in models of neurodegenerative diseases, indicating that they may reduce oxidative stress and inflammation in neuronal cells .
Properties
IUPAC Name |
4-chloro-2-[[(2-chloro-4-fluorophenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO/c15-11-2-4-14(19)10(5-11)8-18-7-9-1-3-12(17)6-13(9)16/h1-6,18-19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXKCEZQJBWUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNCC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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